molecular formula C16H18N2O5 B5041969 Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5041969
M. Wt: 318.32 g/mol
InChI Key: PNVFPUOXXIJZFC-UHFFFAOYSA-N
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Description

Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea . Its structure features a 1,3-benzodioxol-5-yl group at position 4 (R⁴) and a propyl ester at position 5 (C5-carboxylate). DHPMs are renowned for diverse pharmacological activities, including antimicrobial, anticancer, and antitubercular effects .

Properties

IUPAC Name

propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-3-6-21-15(19)13-9(2)17-16(20)18-14(13)10-4-5-11-12(7-10)23-8-22-11/h4-5,7,14H,3,6,8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVFPUOXXIJZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate pyrimidine precursors under controlled conditions. The reaction often requires catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit antimicrobial properties. A study demonstrated that derivatives of tetrahydropyrimidines showed activity against various bacterial strains, suggesting potential for development as antimicrobial agents .

Anticancer Properties
Some studies have explored the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

CNS Activity
The benzodioxole moiety is known for its neuroprotective effects. Compounds containing this structure have been studied for their ability to modulate neurotransmitter systems and reduce neuroinflammation. This suggests that propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine could have applications in treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Properties
Research indicates that pyrimidine derivatives can exhibit pesticidal activity. Preliminary studies suggest that propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives may be effective against certain agricultural pests and pathogens . This opens avenues for developing environmentally friendly pesticides.

Plant Growth Regulation
Compounds with similar structural features have been investigated for their ability to enhance plant growth and resistance to stress conditions. The application of such compounds could lead to improved crop yields and sustainability in agricultural practices .

Material Science

Polymer Chemistry
The synthesis of polymers incorporating tetrahydropyrimidine units has been explored due to their unique properties such as thermal stability and mechanical strength. These materials can be utilized in coatings and composites with enhanced performance characteristics .

Nanotechnology
Recent advancements in nanotechnology have seen the integration of organic compounds like propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine into nanocarriers for drug delivery systems. The compound's ability to form stable complexes with metals or other drugs enhances its utility in targeted therapy .

Data Summary Table

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAntimicrobial agents ,
Anticancer therapies
Neuroprotective treatments
Agricultural SciencePesticides
Plant growth regulators
Material SciencePolymer synthesis
Nanotechnology in drug delivery

Mechanism of Action

The mechanism of action of Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison with Analogous Dihydropyrimidine Derivatives

Key structural variations in DHPM derivatives involve substituents at R⁴ (position 4) and the ester group at C5. The table below highlights critical comparisons:

Compound Name R⁴ Substituent C5 Ester Group Key Structural Features Reference
Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-... 1,3-Benzodioxol-5-yl Propyl Bicyclic ether; moderate lipophilicity -
Methyl 6-methyl-2-oxo-4-phenyl-... Phenyl Methyl Simple aryl; high crystallinity
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-... 3,4-Dimethoxyphenyl Ethyl Electron-rich methoxy groups
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... 4-Fluorophenyl Benzyl Aromatic ester; enhanced stability
Prop-2-yn-1-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-... 4-Fluorophenyl Propargyl Alkynyl ester; potential metabolic stability
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... 5-(Methoxymethyl)furan-2-yl Ethyl Heteroaromatic; polar functional group
Benzo[d][1,3]dioxol-5-ylmethyl 4-(furan-2-yl)-6-methyl-2-oxo-... Furan-2-yl Benzodioxolylmethyl Ester with benzodioxole; high steric bulk

Key Observations :

  • R⁴ Substituents : Benzodioxole’s fused ring system offers unique electronic and steric profiles compared to phenyl or furyl groups. Methoxy or halogen substituents (e.g., 4-fluorophenyl) enhance lipophilicity and bioactivity .
  • Ester Groups : Propyl esters balance lipophilicity and metabolic stability. Bulkier esters (e.g., benzyl) may reduce solubility but improve binding affinity .

Insights :

  • Antitubercular Activity : Fluorophenyl and nitrophenyl substituents enhance activity against Mycobacterium tuberculosis, likely due to improved membrane penetration .
  • Antioxidant Effects : Thioxo substitution at C2 increases radical scavenging, but oxo derivatives (like the target compound) may prioritize other mechanisms .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... 340.35 - Low (lipophilic)
Ethyl 4-(chloromethyl)-6-methyl-2-oxo-... 232.66 175–176 Moderate in ethanol
Target Compound ~333.34 (calculated) Not reported Expected moderate -

Biological Activity

Propyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C16H18N2O5
Molecular Weight 318.33 g/mol
Melting Point 184 °C
InChIKey PNVFPUOXXIJZFC-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(C)NC(=O)NC1c2ccc3OCOc3c2

The compound consists of a tetrahydropyrimidine core linked to a benzodioxole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit notable antitumor properties. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. It was found that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways .

The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. For example, the compound may act as an inhibitor of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell death .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Studies indicate that related compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study 1: Antitumor Efficacy

A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited enhanced antitumor activity against human tumor cell lines such as Mia PaCa-2 and PANC-1. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. Results indicated a dose-dependent response with IC50 values significantly lower than standard chemotherapeutic agents .

Study 2: Antimicrobial Properties

In a separate investigation focusing on antimicrobial activity, the compound was tested against clinical isolates of Staphylococcus aureus using disk diffusion methods. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against this strain, suggesting its potential as a broad-spectrum antibacterial agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound and its structural analogs?

  • Methodological Answer: The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation of a β-keto ester (e.g., propyl acetoacetate), an aldehyde (e.g., 1,3-benzodioxole-5-carbaldehyde), and a urea/thiourea derivative. Acid catalysis (e.g., HCl or Lewis acids like Yb(OTf)₃) under reflux conditions in ethanol or methanol is typical. Reaction optimization includes temperature control (80–100°C) and monitoring via TLC .
  • Key Considerations: Purity is improved via recrystallization from ethanol or acetonitrile. Substituent variations (e.g., benzodioxole vs. bromophenyl) require adjusted stoichiometry .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ ~5.3–5.5 ppm for the C4-H proton in dihydropyrimidines) and substituent integration. IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the benzodioxole moiety). Monoclinic systems (space group P2₁/c) are common, with unit cell parameters (e.g., a = 12.6876 Å, β = 114.44°) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence regioselectivity in cyclization reactions?

  • Methodological Answer: Electron-withdrawing groups (e.g., -CF₃, -Br) on the aldehyde component enhance electrophilicity, favoring cyclization at the β-keto ester’s α-position. Steric hindrance (e.g., 3,4,5-trimethoxyphenyl) may reduce yield but improve crystallinity. Computational DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity .
  • Data Contradiction Analysis: Discrepancies in reported yields (e.g., 77% vs. 60% for brominated analogs) arise from solvent polarity (DMSO vs. ethanol) or catalyst loading .

Q. What strategies resolve bioactivity contradictions across structurally similar dihydropyrimidines?

  • Methodological Answer:

  • Assay Standardization: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols (CLSI guidelines).
  • Structure-Activity Relationship (SAR): Compare substituent impacts (e.g., benzodioxole’s lipophilicity vs. hydroxyl groups’ H-bonding). For example, 4-(4-bromo-2-hydroxyphenyl) analogs show enhanced antibacterial activity (MIC = 8 µg/mL) due to halogen-hydrogen bonding .
    • Table 1: Comparative Bioactivity of Dihydropyrimidines
SubstituentMIC (µg/mL)Reference
1,3-Benzodioxol-5-yl16
4-Bromo-2-hydroxyphenyl8
3,5-Bis(trifluoromethyl)phenyl32

Q. How can reaction yields be optimized for sterically hindered derivatives?

  • Methodological Answer:

  • Solvent Selection: High-boiling solvents (e.g., DMF) improve solubility for bulky aldehydes.
  • Catalyst Screening: Ionic liquids (e.g., [BMIM]BF₄) enhance reaction rates by reducing steric clashes.
  • Microwave Assistance: Reduces reaction time (30 min vs. 24 hrs) and improves yields by 15–20% .

Methodological Challenges & Best Practices

Q. How to interpret crystallographic data when polymorphism is observed?

  • Answer: Compare unit cell parameters (e.g., V = 1684.23 ų in vs. V = 1580 ų in analogs). Use Mercury software to analyze packing diagrams and hydrogen-bonding networks. Polymorphs may exhibit varying melting points (e.g., 231–232°C in vs. 220°C in similar compounds) .

Q. What analytical techniques validate purity for in vitro studies?

  • Answer: HPLC-MS (≥95% purity, C18 column, acetonitrile/water gradient) coupled with elemental analysis (C, H, N within ±0.3% of theoretical) ensures reproducibility. Avoid commercial sources lacking peer-reviewed characterization .

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